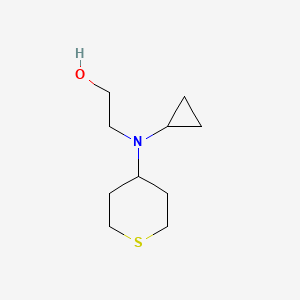

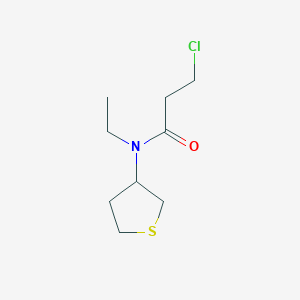

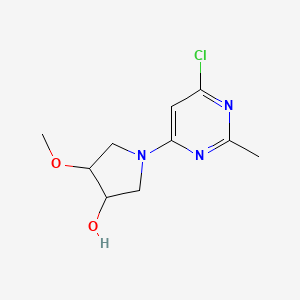

![molecular formula C12H14ClNO3 B1477738 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 2097951-02-3](/img/structure/B1477738.png)

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Vue d'ensemble

Description

The compound “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid” is a derivative of benzoxazepine . Benzoxazepines are a rare class of compounds that can be synthesized by the reaction of 2-aminophenols with alkynones .

Synthesis Analysis

The synthesis of benzoxazepine derivatives involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from the benzoxazepine structure, which is a seven-membered heterocyclic compound containing a benzene ring fused to an oxazepine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminophenols with alkynones, which forms an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Applications De Recherche Scientifique

Synthesis and Process Development

The benzoxazepine core is integral to several kinase inhibitors, including notable compounds like mTOR inhibitor 1. Detailed process development for scalable synthesis emphasizes the importance of benzoxazepine and its derivatives in pharmaceutical manufacturing. The synthesis route involves the preparation of distinct fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, highlighting its critical role in constructing complex molecules for therapeutic purposes (Naganathan et al., 2015).

Novel Synthetic Methods

Innovative synthetic methods for creating dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates from salicylaldehydes showcase the versatility of benzoxazepine derivatives. These methods highlight the compound's role in advancing chemical synthesis techniques, contributing to the development of novel materials and drugs (Ahn et al., 2012).

Pharmacological Applications

Research on dibenzo[b,f][1,4]oxazepines and their influence on GPCR pharmacology illustrates the compound's potential in drug discovery, particularly in identifying dual hH1/h5-HT2A receptor ligands. This exploration into receptor selectivity and specificity underscores the compound's significance in developing new therapeutic agents (Naporra et al., 2016).

Asymmetric Synthesis

The asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, demonstrates the compound's utility in creating optically active derivatives. This research area is critical for developing drugs with specific chiral properties, which can significantly impact their efficacy and safety profiles (Ren et al., 2014).

Diversity-Oriented Synthesis

Explorations into the diversity-oriented synthesis of dihydrobenzoxazepinones reveal the compound's potential in generating a wide array of molecular structures. This approach is essential for expanding the chemical space in drug discovery, offering novel scaffolds for pharmacological evaluation (Moni et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may interact with targets involved in neuronal signaling and regulation of convulsions.

Mode of Action

It is suggested that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . This process might be crucial for the compound’s interaction with its targets.

Biochemical Pathways

Given the anticonvulsant activities of similar compounds , it can be inferred that this compound may influence pathways related to neuronal excitability and signaling.

Result of Action

Similar compounds have shown anticonvulsant activities , suggesting that this compound may have a similar effect. Specifically, it may help to regulate neuronal discharges, potentially reducing the occurrence of uncontrolled convulsions.

Propriétés

IUPAC Name |

2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMMHQKNFNHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

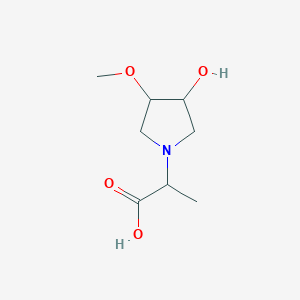

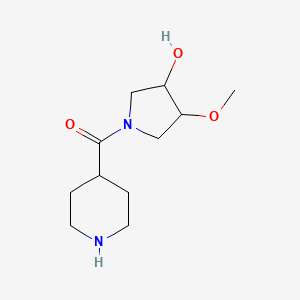

![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)

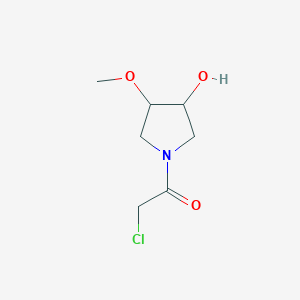

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)

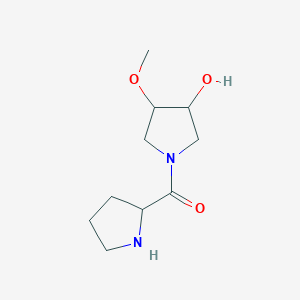

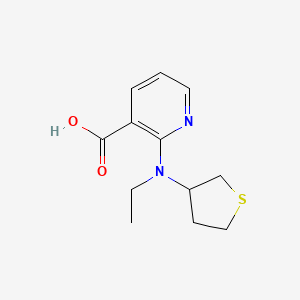

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)